4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-6-tert-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-14(2,3)11-12(20)18(15)13(17-16-11)23-8-9-4-6-10(7-5-9)19(21)22/h4-7H,8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHONBMGIQRMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl group, the amino group, and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one have been synthesized and tested for their efficacy against various bacterial and fungal strains. The presence of sulfanyl and nitrophenyl groups enhances the interaction with microbial targets, potentially leading to improved antimicrobial potency .
Anticancer Potential
Studies have shown that triazine derivatives can act as anticancer agents. The structural features of This compound may allow it to inhibit tumor growth by interfering with cellular processes such as DNA replication and repair. Molecular docking studies suggest that this compound could bind effectively to cancer-related enzymes, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Triazine derivatives have been implicated in the inhibition of pro-inflammatory pathways. In silico studies indicate that This compound may inhibit specific enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Similar structure but lacks the nitrophenyl group.
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5-one: Contains a dimethoxyanilino group instead of the nitrophenyl group.
Uniqueness
4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Biological Activity
The compound 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a triazine ring, a nitrophenyl group, and a sulfanyl moiety. Its chemical formula is with a molecular weight of 306.39 g/mol. The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds containing triazine rings exhibit a wide range of biological activities, including:
- Antimicrobial : Various studies have shown that triazine derivatives possess antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
- Anticancer : Triazine derivatives have been reported to exhibit anticancer properties. For example, compounds related to the triazine structure have shown cytotoxic effects on various cancer cell lines and have been evaluated for their potential to induce apoptosis in tumor cells .
- Anti-inflammatory : Some studies suggest that triazine derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
A study published in 2022 evaluated several triazine derivatives for their activity against Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 of 2.32 μM against the H37Ra strain, indicating strong antitubercular activity .
Anticancer Activity
In another investigation focusing on anticancer properties, a derivative similar to the compound was tested against various human cancer cell lines. The results indicated significant cytotoxicity with IC50 values around 25.72 μM for MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of triazine derivatives. In a study examining the effects on inflammatory markers in vitro, certain derivatives showed promise in reducing pro-inflammatory cytokines, thus supporting their therapeutic use in inflammatory conditions .
Data Tables
| Activity Type | IC50 Values (μM) | Target Organism/Cell Line |
|---|---|---|
| Antitubercular | 2.32 | Mycobacterium tuberculosis |
| Anticancer | 25.72 | MCF-7 (breast cancer) |
| Anti-inflammatory | N/A | In vitro inflammatory models |
Discussion
The biological activity of This compound underscores its potential as a versatile therapeutic agent. Its structural features contribute to its interaction with biological targets, making it a candidate for further development in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one?
Methodological Answer: The compound can be synthesized via a multi-step procedure. First, 3,3-dimethyl-2-oxobutanoic acid (trimethyl pyruvic acid) is condensed with thiocarbohydrazide in ethanol under reflux for 12 hours to form 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one . Subsequent functionalization of the sulfanyl group with 4-nitrobenzyl bromide or chloride in a nucleophilic substitution reaction introduces the [(4-nitrophenyl)methyl]sulfanyl moiety. Reaction progress should be monitored via TLC, and purification achieved via recrystallization (ethanol/water). Yield optimization requires careful control of stoichiometry and temperature.
Q. How is the purity and structural integrity of this triazinone derivative validated?
Methodological Answer: Purity is assessed using thin-layer chromatography (TLC) with ethanol/ethyl acetate solvent systems. Structural confirmation requires spectroscopic methods:
- 1H/13C NMR to verify substituent integration (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons from the 4-nitrophenyl group at 7.5–8.3 ppm).
- FT-IR to confirm key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹).
- Elemental analysis to validate C, H, N, and S percentages .
Q. What are the primary biological activities reported for this class of triazinone derivatives?
Methodological Answer: Triazinones with sulfanyl and nitroaryl substituents exhibit antibacterial and anti-tubercular activities. For example, structurally similar compounds show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays. Activity correlates with electron-withdrawing groups (e.g., nitro) enhancing membrane penetration .
Advanced Research Questions
Q. How can solvent-free or one-pot synthesis strategies improve the efficiency of synthesizing this compound?
Methodological Answer: Solvent-free methods reduce purification steps and environmental impact. For analogous triazinones, reactions between 5-cyano-1,2,4-triazines and thiol-containing reagents under microwave irradiation (60–80°C, 30–60 min) achieve >85% yields. One-pot strategies using guanidine or N-acetylguanidine with nitriles could be adapted for the tert-butyl and nitrobenzyl groups, but steric hindrance may require optimized catalysts (e.g., DBU) .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* basis set) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) against bacterial targets like enoyl-acyl carrier protein reductase (InhA) to simulate binding interactions. Focus on the nitro group’s role in hydrogen bonding with NAD+ cofactors .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. Cross-validate with in silico ADMET predictions (e.g., SwissADME) to account for bioavailability differences. For example, logP values >3.5 may reduce aqueous solubility, falsely lowering observed activity .
Q. What advanced spectroscopic techniques resolve ambiguities in structural isomerism?
Methodological Answer:
- X-ray crystallography definitively assigns regiochemistry (e.g., sulfanyl vs. triazine ring substitution). For non-crystalline samples, NOESY NMR identifies spatial proximity between the tert-butyl and nitrobenzyl groups.
- High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula (e.g., C₁₅H₁₈N₆O₃S requires [M+H]⁺ at 363.1234) .
Q. How can environmental stability and degradation pathways be studied for this compound?
Methodological Answer:
- Hydrolysis studies : Incubate in buffers (pH 3–10) at 37°C, monitor degradation via HPLC-UV. Nitro groups may confer stability under acidic conditions.
- Photolysis : Expose to UV-Vis light (300–800 nm) and analyze photoproducts using LC-QTOF-MS. The sulfanyl group is prone to oxidation, forming sulfoxides/sulfones .
Methodological Notes
- Safety : The compound’s nitro and sulfur groups may pose toxicity. Follow OSHA guidelines for handling irritants (e.g., nitrophenyl derivatives) and use fume hoods .
- Data Reproducibility : Document reaction conditions (e.g., reflux time, solvent batches) meticulously. Variations in ethanol purity (<95%) can alter yields by >15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
